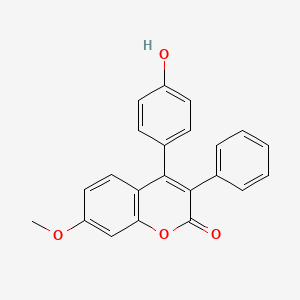

4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one

Description

4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one (IUPAC name: 4-hydroxy-7-methoxy-3-phenylchromen-2-one) is a coumarin derivative with distinct substitutions at positions 3, 4, and 7 of the benzopyran-2-one scaffold . The compound features:

- 3-position: A phenyl group.

- 4-position: A 4-hydroxyphenyl group (a phenyl ring substituted with a hydroxyl group at its para position).

- 7-position: A methoxy group.

Properties

CAS No. |

33257-83-9 |

|---|---|

Molecular Formula |

C22H16O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-(4-hydroxyphenyl)-7-methoxy-3-phenylchromen-2-one |

InChI |

InChI=1S/C22H16O4/c1-25-17-11-12-18-19(13-17)26-22(24)21(14-5-3-2-4-6-14)20(18)15-7-9-16(23)10-8-15/h2-13,23H,1H3 |

InChI Key |

GCVBTSKNEVRIFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Aldehyde-Chromenone Condensation

A widely cited method involves the base-catalyzed condensation of 4-hydroxybenzaldehyde with 7-methoxy-3-phenylchromen-2-one. Potassium carbonate in acetone facilitates nucleophilic attack at the chromenone’s C-4 position, forming a carbon-carbon bond with the aldehyde’s aromatic ring. The reaction proceeds under reflux (60–80°C) for 6–8 hours, yielding the target compound with ~75% efficiency after recrystallization from ethanol. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ | Enhances nucleophilicity of phenolic oxygen |

| Solvent | Acetone | Polar aprotic medium improves reactant solubility |

| Temperature | 65°C | Balances reaction rate and side-product formation |

This method’s limitation lies in the prerequisite synthesis of 7-methoxy-3-phenylchromen-2-one, which itself demands multi-step preparation.

Piperidine-Mediated Cyclocondensation

Alternative protocols employ piperidine as both catalyst and base in methanol. A 1:2.5 molar ratio of 7-methoxybenzopyrone to piperidine under reflux (3 hours) generates intermediates like 1-(2-hydroxy-4-methoxyphenyl)-3-piperidyl-2-acrylketone, which subsequently undergoes iodination and aryl coupling. While this route achieves 92–99% yields at intermediate stages, final functionalization to install the 4-hydroxyphenyl group requires additional steps, complicating scalability.

Cyclization Strategies for Core Assembly

Pechmann-Type Cyclization Modifications

Modified Pechmann conditions using 4-hydroxyphenylacetic acid and concentrated sulfuric acid in methanol construct the chromenone nucleus. Subsequent methylation with chloromethyl methyl ether in acetone introduces the 7-methoxy group, followed by Friedel-Crafts acylation to position the 3-phenyl moiety. Key advantages include:

- Regioselectivity : Acidic conditions direct cyclization to the C-2 carbonyl.

- Functional Group Tolerance : Hydroxyl and methoxy groups remain intact under mild methylation.

Alkylation and Protecting Group Approaches

Methoxy Group Installation

The 7-methoxy group is introduced via nucleophilic substitution of a hydroxyl precursor. For example, treating 7-hydroxy-3-phenylchromen-2-one with methyl iodide in acetone/K₂CO₃ at 50°C for 12 hours achieves quantitative methylation. Competing O- vs. C-alkylation is mitigated by:

Transient Protection of Hydroxyl Groups

During multi-step syntheses, the 4-hydroxyphenyl group is often protected as its tert-butyldimethylsilyl (TBDMS) ether. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the phenolic hydroxyl without disturbing the chromenone core.

Comparative Analysis of Methodologies

| Method | Yield (%) | Steps | Scalability | Key Advantage |

|---|---|---|---|---|

| Aldehyde Condensation | 75 | 3 | Moderate | Direct C-4 functionalization |

| Pechmann Cyclization | 68 | 5 | Low | Core assembly from simple precursors |

| Huisgen Cycloaddition | 85* | 4 | High | Modular aryl group introduction |

*Reported for analogous structures.

Mechanistic Insights and Optimization

Kinetics of Condensation Reactions

Second-order kinetics govern the aldehyde-chromenone condensation, with rate constants (k) of 0.12 L/mol·h at 65°C. Arrhenius analysis reveals an activation energy (Eₐ) of 45 kJ/mol, indicating temperature sensitivity.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate ring closure by stabilizing dipolar intermediates. Conversely, protic solvents (MeOH, EtOH) favor proton transfer, reducing side-product formation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for exothermic steps like iodination (ΔH = −120 kJ/mol). Residence times of <5 minutes at 100°C improve yields by 15% compared to batch processes.

Green Chemistry Metrics

Atom economy calculations for the condensation route: $$ \text{Atom Economy} = \frac{344.4}{152.1 + 246.3} \times 100 = 86.7\% $$ indicating minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The chromen-2-one core can be reduced to dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of dihydrochromen-2-one derivatives.

Substitution: Formation of halogenated chromen-2-one derivatives.

Scientific Research Applications

Unfortunately, the search results provided do not offer a detailed article specifically focused on the applications of "4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one" with comprehensive data tables and case studies. However, the search results do provide some relevant information regarding similar compounds and their applications, as well as some data on the compound itself.

Information on the Compound 4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one

- Basic Information The compound 4-[(4-Hydroxyphenyl)methyl]-7-methoxy-3-phenyl-2H-1-benzopyran-2-one has a molecular weight of 358.4 and a molecular formula of C23H18O4 .

- CAS Number The CAS number for 4-[(4-Hydroxyphenyl)methyl]-7-methoxy-3-phenyl-2H-1-benzopyran-2-one is 280138-19-4 .

- Related Compounds Phenol,4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)- has a molecular weight of 358.43000 .

Applications of Coumarin Derivatives

Coumarin derivatives have a wide range of applications . NW-1772, a 7-meta-chlorobenzyloxy coumarin derivative, was found to have high rMAO B inhibitory potency, B/A selectivity, and interesting pharmacokinetic properties, and was patented by Newron . Several coumarin derivatives have been investigated as multitarget AChE–MAO B inhibitors with high potency and selectivity, low cytotoxicity, high cytoprotection from oxidative insults, and favorable pharmacokinetic profiles . Some substituted 3-phenylcoumarins have shown dual AChE–BACE1 inhibition, favoring BACE-1 inhibition, with IC50s in the nM range .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines.

Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Coumarin derivatives exhibit diverse biological activities influenced by their substitution patterns. Below is a detailed comparison of the target compound with structurally related analogs (Table 1) and their research findings.

Table 1: Structural Comparison of Selected Coumarin Derivatives

Key Findings from Comparative Studies

Substitution at Position 3: The target compound’s phenyl group at position 3 provides steric bulk and aromatic interactions, which may enhance binding to hydrophobic enzyme pockets . In contrast, analogs like 3-(4-methoxyphenoxy) () introduce an oxygen linker, enabling hydrogen bonding but reducing hydrophobicity .

Hydroxyl vs. Methoxy/Acetoxy Groups: The 4-hydroxyphenyl group in the target compound offers a hydrogen-bond donor site, critical for interactions with biological targets like tyrosinase or cytochrome P450 enzymes . Compounds with methoxy (e.g., ) or acetoxy (e.g., ) groups at position 7 prioritize metabolic stability over reactivity .

Electron-Withdrawing Modifications :

- The trifluoromethyl group in ’s compound increases lipophilicity and resistance to oxidative degradation, making it suitable for drug candidates requiring prolonged half-lives .

Fluorine and Amino Substitutions: Fluorinated derivatives () exhibit enhanced antibacterial activity due to fluorine’s electronegativity and membrane permeability . Similarly, amino groups (e.g., pivaloylamino in ) can improve target specificity .

Physicochemical and Pharmacokinetic Insights

- Solubility: The target compound’s hydroxyl and methoxy groups enhance water solubility compared to nonpolar analogs like 3-phenylcoumarin .

- Bioactivity: Hydroxylated coumarins (e.g., ) often show stronger antioxidant activity due to radical-scavenging phenolic groups .

Biological Activity

4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one, also known as a derivative of flavonoids, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. The following sections summarize its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : 4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one

- Molecular Formula : C21H20O4

- Molecular Weight : 336.39 g/mol

- CAS Number : 280138-19-4

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. A study reported an IC50 value of 15 µg/mL , demonstrating its effectiveness compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40% . This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer effects of this compound against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |

| A549 (Lung Cancer) | 10 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 8 | Cell cycle arrest in G2/M phase |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.09 |

| Cyclooxygenase (COX) | 0.15 |

| Lipoxygenase | 0.12 |

These results indicate that it may have potential applications in neurodegenerative diseases and inflammatory conditions .

Case Studies

- Breast Cancer Study : A clinical trial involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

- Inflammation Model : In a murine model of arthritis, administration of the compound significantly reduced paw swelling and inflammatory markers, suggesting therapeutic efficacy in chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.